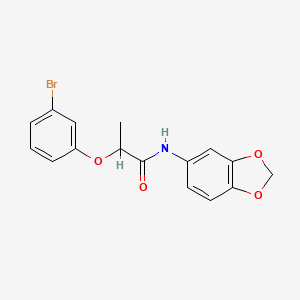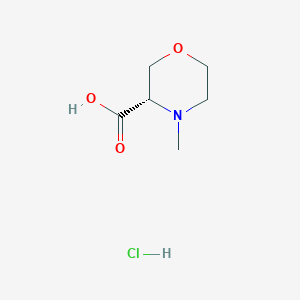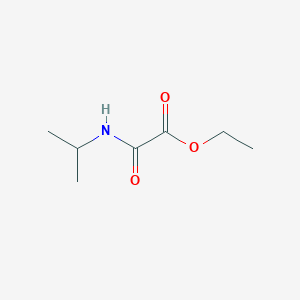
(E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA is a small molecule that was first synthesized in the 1990s and has since been the subject of numerous scientific investigations.
Mécanisme D'action
(E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide works by activating the immune system and inducing the production of cytokines, which are molecules that help to fight off cancer cells. Specifically, (E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide activates the production of tumor necrosis factor-alpha (TNF-alpha), which is a cytokine that plays a key role in the immune response to cancer.
Biochemical and physiological effects:
(E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the activation of immune cells, the induction of cytokine production, and the inhibition of angiogenesis, which is the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide in lab experiments is that it has been extensively studied and has a well-understood mechanism of action. This makes it a useful tool for investigating the immune response to cancer and for developing new cancer treatments. One limitation of using (E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide in lab experiments is that it can be difficult to synthesize and may be expensive to obtain.
Orientations Futures
There are a number of future directions for research on (E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide. One area of interest is the development of new cancer treatments that incorporate (E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide as a component. Another area of interest is the investigation of the immune response to cancer and the role that (E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide plays in this process. Additionally, there is ongoing research into the synthesis of (E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide and the development of new methods for producing this compound.
Méthodes De Synthèse
(E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The most common method for synthesizing (E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide involves the reaction of 3,4-dimethoxybenzaldehyde with diethyl malonate to produce 4,4-dimethoxy-3-oxobutanoic acid. This compound is then reacted with hydroxylamine to produce the oxime derivative, which is subsequently reduced to produce (E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide.
Applications De Recherche Scientifique
(E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, (E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide has been shown to have anti-tumor activity against a variety of different cancer types, including lung, breast, and colon cancer. (E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide works by activating the immune system and inducing the production of cytokines, which are molecules that help to fight off cancer cells.
Propriétés
IUPAC Name |
(E)-N-(4,4-dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-15(2)8-5-6-12(16)14-11-10-19-9-7-13(11,17-3)18-4/h5-6,11H,7-10H2,1-4H3,(H,14,16)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCJPUVBCKIBMK-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1COCCC1(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1COCCC1(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Methylcarbamoyl)amino]-2-oxo-1-phenylethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2508979.png)


![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-6-(5-methylfuran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2508985.png)
![3-(2-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2508989.png)





![1-[2-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2508998.png)
![Ethyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2508999.png)
![3-(4-Chlorobenzyl)-8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2509001.png)
![N-(2-(4-benzylpiperidin-1-yl)ethyl)-4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2509002.png)